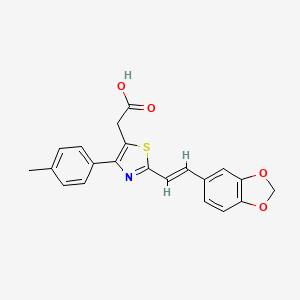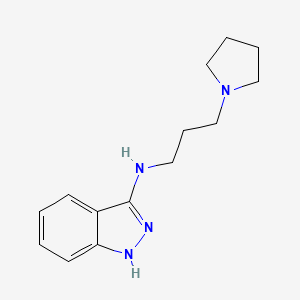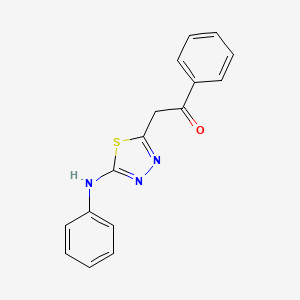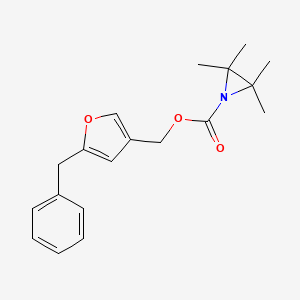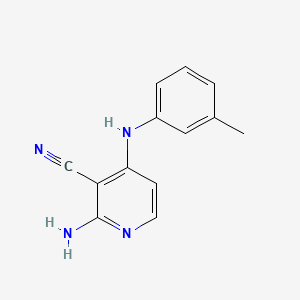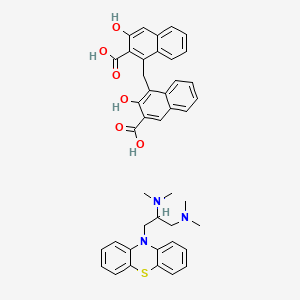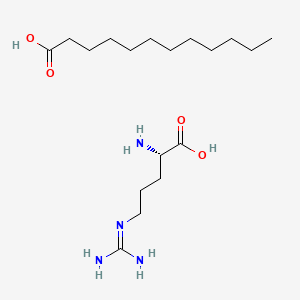
Arginine laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine laurate is a compound formed by the combination of the amino acid arginine and lauric acid. It is known for its surfactant properties and is used in various applications, including food preservation and pharmaceuticals. The compound is recognized for its antimicrobial activity and low toxicity, making it a valuable ingredient in many formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arginine laurate can be synthesized through the esterification of arginine with lauric acid. The process typically involves the use of ethanol as a solvent and a catalyst to facilitate the reaction. The esterification reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting arginine with lauroyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Arginine laurate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include arginine, lauric acid, and various oxidized or substituted derivatives of this compound .
Scientific Research Applications
Arginine laurate has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of arginine laurate is primarily due to its ability to disrupt microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the microbial membrane, leading to membrane destabilization and cell death . The compound also interferes with intracellular processes, further enhancing its antimicrobial efficacy .
Comparison with Similar Compounds
Ethyl lauroyl arginate: Similar to arginine laurate, this compound is used as a food preservative and has antimicrobial properties.
Arginine oleate: Another arginine-based surfactant, used in similar applications but with different fatty acid components.
Arginine octanoate: Similar in structure but with a shorter fatty acid chain, leading to different physicochemical properties.
Uniqueness: this compound stands out due to its specific combination of arginine and lauric acid, which provides a unique balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Properties
CAS No. |
3036-13-3 |
|---|---|
Molecular Formula |
C18H38N4O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-4(5(11)12)2-1-3-10-6(8)9/h2-11H2,1H3,(H,13,14);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
WYLYIWCGKHBHJW-VWMHFEHESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


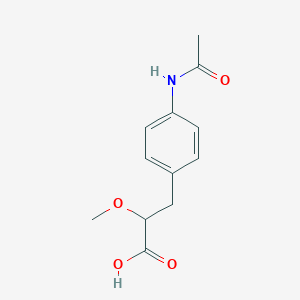
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)
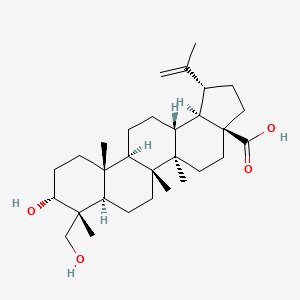
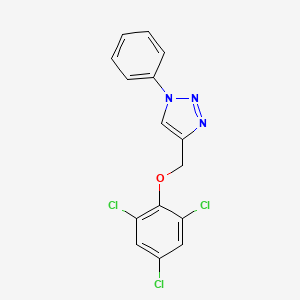
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)


